

Application Notes and Protocols for Enzymatic Analysis of 5-Hydroxymethylcytosine (5hmC)

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Compound of Interest

Compound Name: 5-Hydroxymethylcytidine

Cat. No.: B044077

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Introduction

5-hydroxymethylcytosine (5hmC) is a crucial epigenetic modification derived from the oxidation of 5-methylcytosine (5mC) by the Ten-eleven translocation (TET) family of enzymes.[1][2] Initially identified as an intermediate in DNA demethylation, 5hmC is now recognized as a stable epigenetic mark with distinct roles in gene regulation, cellular differentiation, and development.[1][3] Its levels are particularly high in neuronal cells and embryonic stem cells, and alterations in 5hmC patterns have been linked to various diseases, including cancer.[3][4]

Accurate detection and quantification of 5hmC are essential for understanding its biological functions and its potential as a biomarker. However, distinguishing 5hmC from the far more abundant 5mC presents a significant technical challenge, as many traditional methods for DNA methylation analysis cannot differentiate between the two.[5] This document provides detailed application notes and protocols for key enzymatic methods designed for the specific analysis of 5hmC.

Method 1: Antibody-Based ELISA for Global 5hmC Quantification

Application Note

The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput, plate-based method for quantifying the global levels of 5hmC in genomic DNA. The principle involves using a specific antibody that recognizes and binds to 5hmC. In a typical sandwich ELISA format, the DNA sample is bound to a plate, and a highly specific anti-5hmC antibody is used for detection. A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) provides a colorimetric signal, the intensity of which is proportional to the amount of 5hmC in the sample.

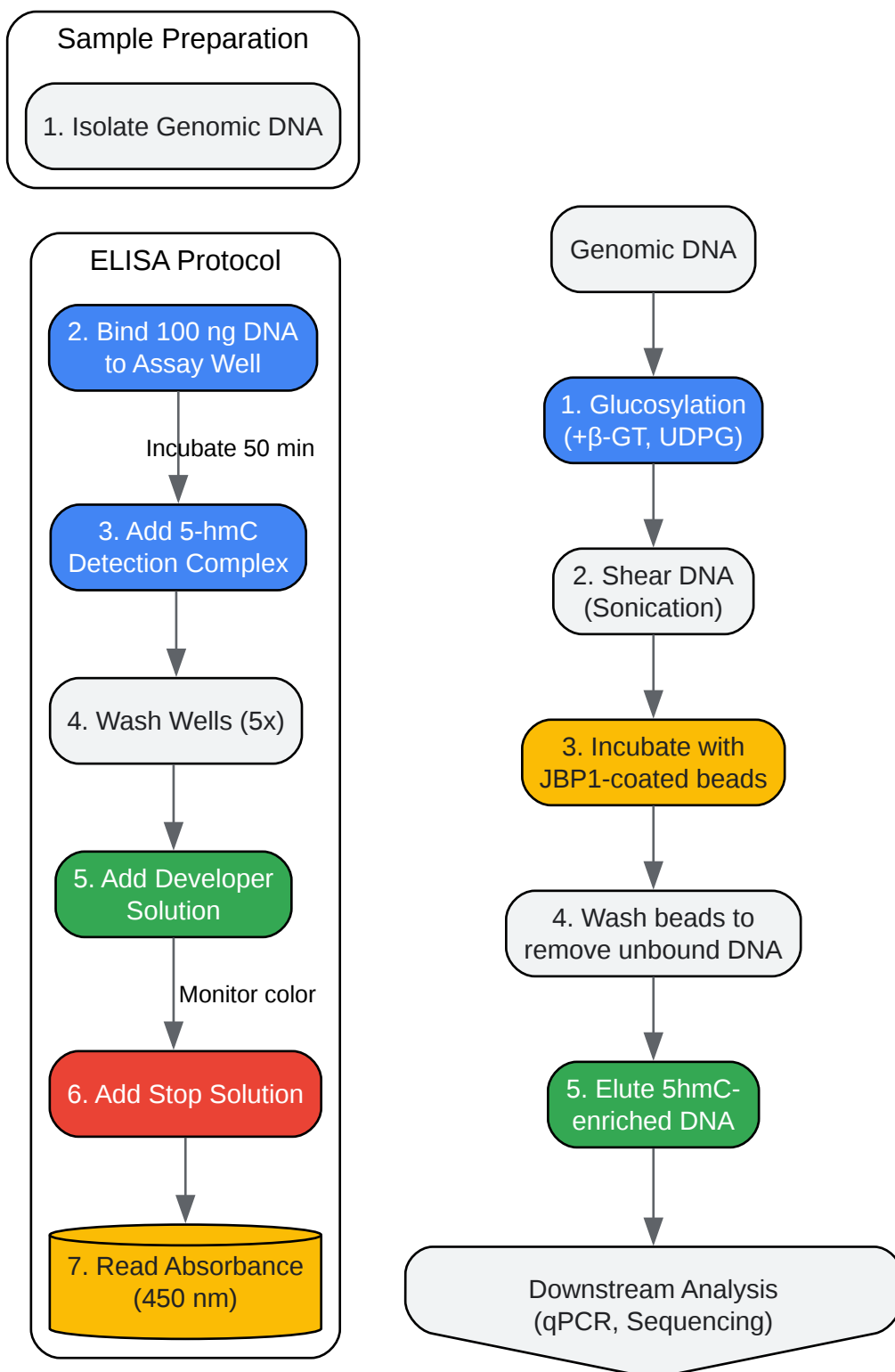
[4]

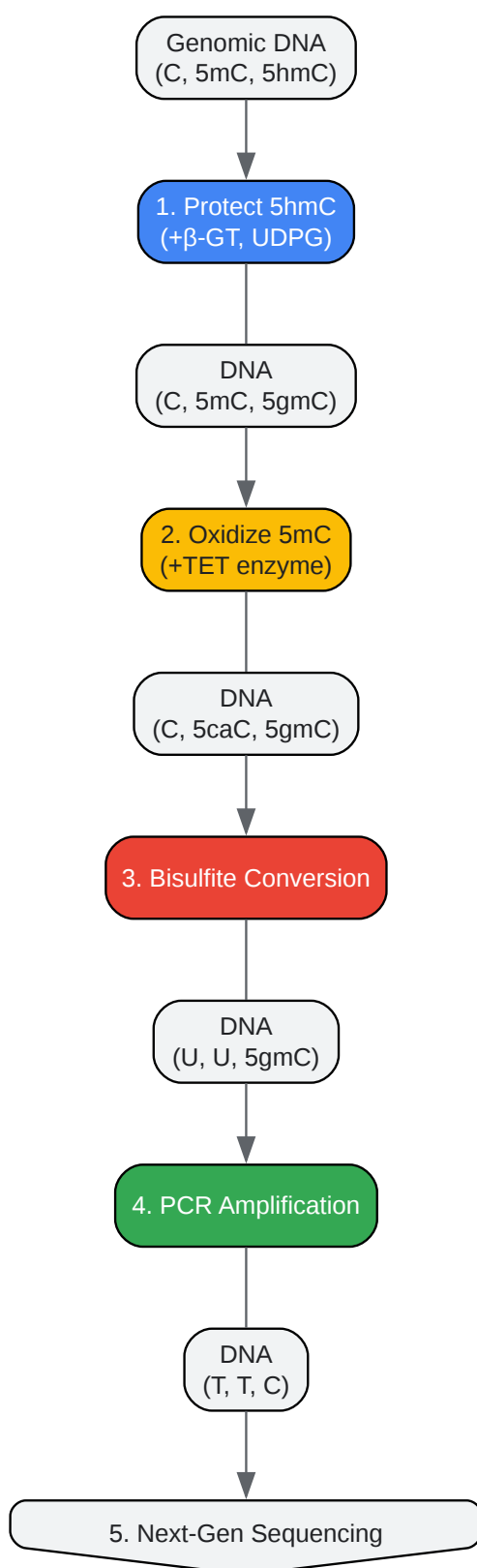
- **Advantages:** This method is fast, requires low amounts of input DNA, and is ideal for screening a large number of samples, making it suitable for clinical research and drug discovery.[4][6] No DNA denaturation or blocking steps are required with some optimized kits.[4]
- **Limitations:** This method provides a global, semi-quantitative measure of 5hmC and does not give information about the location of the modification at specific genomic loci. The accuracy is dependent on the specificity of the primary antibody.
- **Primary Use Case:** Rapid screening of global 5hmC changes in response to drug treatment, in different tissues, or between healthy and diseased states.[7]

Quantitative Data

Parameter	Specification	Source(s)
Method Type	Global, semi-quantitative	[4]
Resolution	None (genome-wide average)	[8]
Input DNA	20 ng - 200 ng (100 ng recommended)	[6][9]
Detection Limit	As low as 0.01% - 0.02% 5hmC	[4][6][9]
Assay Time	2 - 3 hours	[4][10]
Throughput	High (96-well plate format)	[4]
Specificity	High, no cross-reactivity with 5mC or C	[4]

Experimental Workflow: 5hmC ELISA





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